

A Comparative Guide to the X-ray Crystal Structures of Brominated Benzenesulfonamides

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Compound of Interest

Compound Name: 4-Bromo-N-ethylbenzenesulfonamide

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For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the crystallographic structures of brominated benzenesulfonamides against other halogenated and non-halogenated analogues, supported by experimental data.

This guide provides a comparative analysis of the X-ray crystal structures of several brominated benzenesulfonamides, offering insights into the influence of bromine substitution on their molecular conformation and crystal packing. For comparative purposes, data for fluoro- and chloro-substituted, as well as unsubstituted benzenesulfonamides, are also presented. The information is intended to aid researchers in understanding structure-property relationships crucial for drug design and materials science.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of brominated benzenesulfonamides and their analogues. These parameters, determined by single-crystal X-ray diffraction, provide a quantitative basis for comparing the solid-state structures of these compounds.

Compound Name	Chemical Formula	Crystall System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Dihedral Angle between Benzene Rings (°)	Ref.
4-bromo-N-(4-nitrophenyl)-benzenesulfonamide	C ₁₂ H ₉ BrN ₂ O ₄ S	Monoclinic	P2 ₁ /n	32.6(6)					
4-fluoro-N-(4-nitrophenyl)-benzenesulfonamide	C ₁₂ H ₉ FN ₂ O ₄ S	Monoclinic	P2 ₁ /c	60.4(2)					
4-bromo-N-[(2-nitrophenyl)sulfonyl]benzamide	C ₁₃ H ₉ BrN ₂ O ₅ S	Monoclinic	85.9(3)	[1]					

(Molecule IA)

4-bromo-N-[(2-nitrophenyl)sulfonyl]benzamide
(Molecule IB)

$C_{13}H_9BrN_2O_5S$	Monoclinic	65.22(19)	[1]
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4-bromo-N-[(4-nitrophenyl)sulfonyl]benzamide

$C_{13}H_9BrN_2O_5S$	Monoclinic	56.7(7)	[1]
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4-bromo-N-(propylcarbamoyl)benzenesulfonamide

$C_{10}H_{13}BrN_2O_3S$	Monoclinic	C2/c	-	[2]
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N-(3-fluorobenzoyl)benzenesulfonamide

$C_{13}H_{10}FNO_3S$	82.73(10)	[3]
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onami
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N-(3-
fluorob
enzoyl

)	-4-	C ₁₄ H ₁₂	72.60(
methy	l	FNO ₃	12)	[3]
benze		S		

nesulf
onami
de

Note: Unit cell parameters (a, b, c, β) were not explicitly available in the provided search snippets for all compounds and would require access to the full crystallographic information files (CIFs).

Experimental Protocols

The determination of the crystal structures for the compounds listed above generally follows a standard single-crystal X-ray diffraction workflow. Below is a detailed methodology representative of the experiments cited.

Synthesis and Crystallization

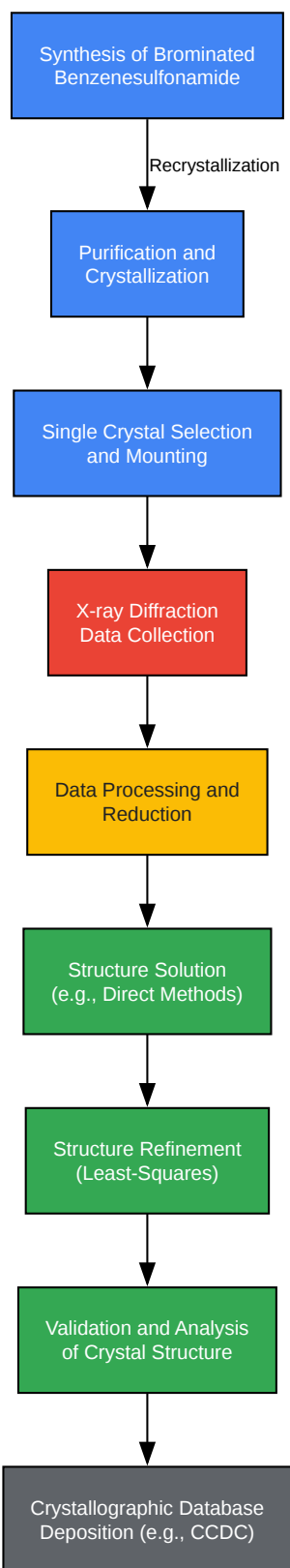
The synthesis of the benzenesulfonamide derivatives typically involves the reaction of a substituted aniline or benzoic acid with a corresponding benzenesulfonyl chloride in the presence of a base like pyridine.[4][5] The resulting crude product is then purified, often by recrystallization from a suitable solvent or solvent mixture, such as aqueous ethanol, to yield single crystals suitable for X-ray diffraction analysis.[5] For instance, 4-bromo-N-(n-propylcarbamoyl)benzenesulfonamide was synthesized via the in situ formation of n-propylisocyanate from n-propylcarbamic chloride, which was then reacted with 4-bromobenzenesulfonamide.[6]

X-ray Data Collection and Structure Refinement

- **Crystal Mounting:** A single crystal of suitable size and quality is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in an X-ray diffractometer equipped with a radiation source (e.g., Mo K α or Cu K α) and a detector.^{[5][7]} The data is collected at a specific temperature, often 293 K or 100 K, by rotating the crystal and collecting diffraction patterns at various orientations.^{[2][7]}
- **Data Reduction:** The collected diffraction data are processed to correct for various factors, including Lorentz and polarization effects, and to integrate the reflection intensities.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods, typically with software such as SHELX.^[7] During refinement, atomic positions, and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for X-ray crystal structure analysis of brominated benzenesulfonamides.



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Caption: Workflow for X-ray Crystal Structure Analysis.

Discussion of Structural Features

The substitution of a bromine atom on the phenyl ring of benzenesulfonamides significantly influences their molecular conformation and intermolecular interactions in the solid state.

Molecular Conformation

A key conformational feature in these structures is the dihedral angle between the two aromatic rings. As seen in the comparative data, this angle can vary significantly. For example, in 4-bromo-N-(4-nitrophenyl)-benzenesulfonamide, the dihedral angle is $32.6(6)^{\circ}$, whereas in its fluoro-analogue, it is a much larger $60.4(2)^{\circ}$. This suggests that the nature of the halogen substituent has a profound effect on the molecular twist.

Intermolecular Interactions and Crystal Packing

The crystal packing of brominated benzenesulfonamides is often governed by a combination of intermolecular interactions, including N-H \cdots O hydrogen bonds, C-H \cdots O interactions, and sometimes halogen bonds (Br \cdots O or Br \cdots π).^[2] In the crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, intermolecular N—H \cdots O and C—H \cdots O hydrogen bonds create infinite chains.^[2] The presence and nature of these interactions dictate the overall supramolecular architecture, which can range from one-dimensional chains to more complex three-dimensional networks.^{[1][3]} Hirshfeld surface analysis is a valuable tool used to visualize and quantify these intermolecular contacts, confirming the dominance of hydrogen bonding in the crystal packing of many of these compounds.^[2]

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